molecular formula C11H11N3O2 B1215345 Piroximone CAS No. 84490-12-0

Piroximone

Cat. No.: B1215345
CAS No.: 84490-12-0
M. Wt: 217.22 g/mol
InChI Key: OQGWJZOWLHWFME-UHFFFAOYSA-N
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Description

Piroximone, also known by its chemical name, is a small-molecule drug developed by Sanofi. Its primary target is phosphodiesterase 3 (PDE3), an enzyme involved in regulating cyclic nucleotide levels within cells. This compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly heart failure .

Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for Piroximone are not widely available in the literature. it is synthesized through chemical processes in the laboratory. Industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Piroximone likely undergoes various chemical reactions due to its PDE3 inhibitory activity. While detailed information on specific reactions is limited, we can infer that it interacts with cellular signaling pathways related to cyclic nucleotides. Common reagents and conditions used in these reactions remain undisclosed.

Scientific Research Applications

Piroximone’s applications extend beyond cardiovascular medicine. Here are some areas where it has been explored:

    Cardiology: this compound has been investigated for its positive inotropic effects, which enhance cardiac contractility. It may be used in acute treatment for severe congestive heart failure.

    Other Fields: Although less studied, this compound’s potential applications include research in chemistry, biology, and industry. further investigation is needed to fully understand its broader impact.

Mechanism of Action

Piroximone’s mechanism of action involves inhibiting PDE3. By doing so, it increases intracellular cyclic AMP (cAMP) levels, leading to enhanced contractility and vasodilation. The molecular targets and signaling pathways affected by this compound are still an active area of research.

Comparison with Similar Compounds

Piroximone shares similarities with other PDE3 inhibitors, such as enoximone. its unique features and advantages remain to be fully elucidated.

Properties

IUPAC Name

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGWJZOWLHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233479
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84490-12-0
Record name Piroximone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroximone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROXIMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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